molecular formula C5H5N5 B1606394 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine CAS No. 34550-62-4

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine

Cat. No.: B1606394
CAS No.: 34550-62-4
M. Wt: 135.13 g/mol
InChI Key: WIBMRIKMUDTAIE-UHFFFAOYSA-N
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Description

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine is a chemical compound with the molecular formula C5H4N4 . It is a type of fused pyridine derivative, which are of increasing interest in drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . For instance, one study described the synthesis of derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues through a three-step reaction sequence .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of drug discovery research . For example, one study identified triazolopyridine compounds with potent activity against PIM and FLT3 kinases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 136.12 and a melting point of 287-288 degrees Celsius . It is also noted for its solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .

Safety and Hazards

While specific safety and hazard information for 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Properties

IUPAC Name

2H-triazolo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBMRIKMUDTAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301646
Record name 2H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34550-62-4
Record name 34550-62-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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